3-Isopropyl-4-methyl-1-pentyn-3-ol
Overview
Description
3-Isopropyl-4-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.2227 It is a tertiary alcohol with a unique structure that includes an isopropyl group and a methyl group attached to a pentyn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-methyl-1-pentyn-3-ol can be achieved through several methods. One common approach involves the alkylation of 3-pentyn-1-ol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of intermediate compounds, leading to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Isopropyl-4-methyl-1-pentyn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of ketones or aldehydes. The presence of the isopropyl and methyl groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1-pentyn-3-ol: Similar in structure but with different substituents.
3-Isopropyl-4-methyl-2-pentenal: An aldehyde derivative formed from the oxidation of 3-Isopropyl-4-methyl-1-pentyn-3-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its tertiary alcohol structure makes it less prone to certain reactions compared to primary or secondary alcohols, providing advantages in selective synthesis .
Properties
IUPAC Name |
4-methyl-3-propan-2-ylpent-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-9(10,7(2)3)8(4)5/h1,7-8,10H,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFXCBNNWBBNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277439 | |
Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-87-9 | |
Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 71444 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Isopropyl-4-methyl-1-pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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